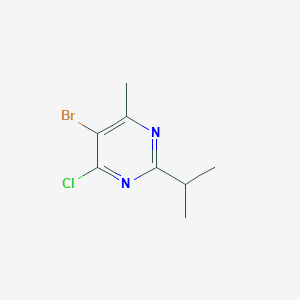

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Description

BenchChem offers high-quality 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloro-6-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrClN2/c1-4(2)8-11-5(3)6(9)7(10)12-8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCTYEFLRQLIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility data of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in organic solvents

<An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the ability of a substance to dissolve in a solvent, is a fundamental physicochemical property that profoundly impacts a compound's journey from a laboratory curiosity to a therapeutic agent.[1][2][3][4] In the realm of drug discovery and development, understanding the solubility of a new chemical entity (NCE) is not merely an academic exercise; it is a critical determinant of its potential success.[1][2][3][5] Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering a promising compound's clinical progression.[1][2][3][4]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[6][7][8] 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine, with its specific substitution pattern, represents a class of compounds with significant therapeutic potential. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for its effective utilization in synthesis, purification, formulation, and various in vitro and in vivo studies.

This guide aims to provide a detailed technical resource on the solubility of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine. We will explore the theoretical principles governing its dissolution, present a standardized protocol for experimental solubility determination, and discuss the interpretation and application of the resulting data.

Physicochemical Properties of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties.[9] The structure of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine features a pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms.[7][10] The substituents—a bromine atom, a chlorine atom, an isopropyl group, and a methyl group—each contribute to the overall polarity, lipophilicity, and potential for intermolecular interactions of the molecule.

Key Structural Features Influencing Solubility:

-

Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially increasing solubility in polar protic solvents.[9] However, the overall aromatic nature of the ring contributes to its lipophilicity.

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and polarizability of the molecule. While they are electronegative, their contribution to overall polarity is complex and can influence interactions with various solvents.

-

Alkyl Groups (Isopropyl and Methyl): The isopropyl and methyl groups are nonpolar and contribute to the lipophilicity (hydrophobicity) of the compound, generally favoring solubility in nonpolar organic solvents.[9]

A comprehensive understanding of these structural attributes is essential for predicting and interpreting the solubility behavior of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine across a spectrum of organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[11][12] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[11] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.

Key Factors Governing Solubility:

-

Solvent Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, such as alcohols and water, have significant dipole moments and can engage in hydrogen bonding.[9] Nonpolar solvents, like hydrocarbons, have low dipole moments and primarily interact through weaker van der Waals forces.

-

Solute-Solvent Interactions: The extent of solubility depends on the balance of energy required to overcome solute-solute and solvent-solvent interactions versus the energy released upon the formation of solute-solvent interactions.[11]

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[13][14] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solute.

-

Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility.[9]

By considering these factors, researchers can make informed decisions about solvent selection for various applications, from chemical reactions to formulation development.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate and reproducible solubility data is crucial for any research and development program. The following section outlines a detailed protocol for determining the solubility of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in various organic solvents using the reliable shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[15][16][17]

Materials and Equipment

-

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (analytical standard)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) of HPLC grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow Diagram

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. scialert.net [scialert.net]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teachy.ai [teachy.ai]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

- 11. Solvent - Wikipedia [en.wikipedia.org]

- 12. chem.ws [chem.ws]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Safety Data Sheet (SDS) and handling precautions for 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Technical Safety Guide: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Executive Summary & Scientific Rationale

This guide provides a comprehensive safety and handling framework for 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (CAS: 1353101-79-7). As a poly-functionalized halogenated pyrimidine, this compound serves as a high-value scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (

The Safety Paradox: While specific toxicological data for this exact CAS number is limited in public registries, structural activity relationship (SAR) analysis of analogous chloropyrimidines dictates that we treat this substance as a high-potency alkylating agent and a corrosive . The presence of the C4-chlorine atom, activated by the pyrimidine nitrogen, renders it highly reactive toward biological nucleophiles (e.g., cysteine residues in proteins), necessitating strict containment protocols.

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| Chemical Name | 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine |

| CAS Number | 1353101-79-7 |

| Synonyms | 5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 249.53 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low water solubility |

| LogP (Predicted) | ~3.4 (Lipophilic – High skin absorption potential) |

| Reactivity | Electrophilic at C4 (susceptible to |

Hazard Identification (GHS Classification)

Note: In the absence of a substance-specific harmonized GHS classification, the following is derived from "Read-Across" toxicology of structural analogs (e.g., 5-Bromo-2,4-dichloropyrimidine).

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] | Irreversible alkylation of keratin and dermal proteins. |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | Systemic absorption via GI tract; metabolic activation. |

| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction. | Haptenization of skin proteins leading to T-cell response. |

| Eye Damage | 1 | H318: Causes serious eye damage.[2] | Corrosive injury to corneal epithelium. |

Precautionary Highlights:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][6][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][5] Rinse skin with water.[1][2][5][8]

Engineering Controls & Containment Strategy

The hierarchy of controls must prioritize isolation over PPE.

A. Primary Containment

-

Solid Handling: All weighing and transfer of the solid must occur within a Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure .

-

Solution Preparation: Once dissolved, the vapor pressure is reduced, but the solution remains corrosive. Continue work in the fume hood.

-

Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the powder.

B. Ventilation Failure Protocol

In the event of a fume hood alarm:

-

Sash Down: Immediately close the sash to the lowest position.

-

Secure: Cap all open vessels if safe to do so.

-

Evacuate: Leave the immediate lab area and notify the safety officer.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against halogenated heterocycles in organic solvents due to rapid permeation.

| Body Part | Recommended PPE | Rationale |

| Hands (Dry Solid) | Double Nitrile Gloves (min 5 mil outer). | Provides mechanical barrier and sufficient time to doff if contaminated. |

| Hands (In Solution) | Silver Shield® (Laminate) under Nitrile. | Halogenated pyrimidines in DCM/DMF can permeate nitrile in <5 mins. Laminate offers >4h breakthrough. |

| Eyes | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient for corrosives; prevents vapor/splash entry. |

| Respiratory | N95/P2 (if hood unavailable - Emergency only). | Particulate protection.[5] Use Full-Face Respirator with Organic Vapor/Acid Gas cartridges for spills. |

| Body | Tyvek® Lab Coat or Chemical Apron. | Prevents dust accumulation on cotton clothing which can contact skin later. |

Operational Protocols

Protocol A: Safe Weighing & Solubilization

-

Preparation: Place a disposable balance draft shield or weighing boat inside the fume hood.

-

Transfer: Use a disposable spatula. Do not use metal spatulas that may cause static discharge or cross-contamination.

-

Solubilization: Add solvent (e.g., DMSO) slowly to the solid.

-

Caution: Exothermic solvation is possible.

-

-

Decontamination: Wipe the balance area with a tissue soaked in 5% sodium thiosulfate (nucleophilic quench) followed by water, then dispose of the tissue as hazardous waste.

Protocol B: Reaction Quenching

-

Risk: Unreacted 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is an environmental toxin.

-

Method: Treat reaction mixtures containing the starting material with an amine nucleophile (e.g., morpholine or ethanolamine) or mild aqueous base to hydrolyze the C-Cl bond before disposal. Verify consumption by TLC/LCMS.

Emergency Response & Spill Management

Spill Response Workflow

Figure 1: Decision logic for spill remediation. Note the distinction between solid and liquid containment.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open. Do not use neutralization agents in the eye. Seek ophthalmologist immediately.

-

Skin Contact: Wash with soap and water for 15 minutes.[1][8] If "sticky" feeling persists, the lipophilic compound may be absorbing; continue washing and seek medical aid.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Storage & Stability

-

Temperature: Store refrigerated (2-8°C). Halogenated pyrimidines can degrade slowly at room temperature, releasing corrosive HX (hydrogen halide) gases.

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire.[5]

-

Strong Bases: Rapid hydrolysis/exotherm.

-

Moisture: Hydrolysis of the C-Cl bond over time.

-

Disposal Considerations

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

-

Waste Stream: Segregate as "Halogenated Organic Solids/Liquids".

-

Labeling: Clearly mark as "Toxic" and "Corrosive".

-

Destruction: High-temperature incineration is the preferred method to ensure complete destruction of the pyrimidine ring.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965646 (5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. 5-Bromo-4-chloro-2-(methylthio)pyrimidine | 63810-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Structural Analysis of 2-Isopropyl-6-methylpyrimidine Derivatives

This guide provides a comprehensive structural and synthetic analysis of 2-isopropyl-6-methylpyrimidine derivatives. It is designed for medicinal chemists and structural biologists, moving beyond basic characterization to explore the conformational dynamics, tautomeric equilibria, and synthetic utility of this scaffold in drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary: The Scaffold Advantage

The 2-isopropyl-6-methylpyrimidine moiety represents a privileged scaffold in medicinal chemistry and agrochemistry. Best known as the core pharmacophore of the organophosphate Diazinon , this structure offers a unique balance of lipophilicity and steric bulk.

-

The 2-Isopropyl Group: Provides significant steric hindrance and lipophilicity (

modulation), protecting the N1/N3 positions from metabolic oxidation while enhancing hydrophobic pocket binding. -

The 6-Methyl Group: Breaks symmetry, introducing distinct electronic environments for C4 and C5, which facilitates regioselective functionalization.

-

Tautomeric Versatility: The parent compound, 2-isopropyl-6-methyl-4-pyrimidinol, exhibits dynamic keto-enol tautomerism, critically influencing its solid-state packing and reactivity profiles.

Synthesis & Functionalization Workflow

To access this scaffold, researchers typically employ a condensation strategy that establishes the pyrimidine ring with the alkyl substituents already in place. The following workflow outlines the "Amidine Route," which is preferred for its scalability and regiocontrol.

Core Synthesis Protocol

Reaction: Condensation of Isobutyramidine with Ethyl Acetoacetate.

-

Precursor Formation: Isobutyronitrile is converted to isobutyramidine hydrochloride via the Pinner reaction (HCl/EtOH) or direct amination.

-

Cyclization: The amidine is refluxed with ethyl acetoacetate in the presence of a base (e.g., NaOEt or NaOH).

-

Mechanism: Nucleophilic attack of the amidine nitrogen on the keto-ester ketone, followed by cyclization and dehydration.

-

Result: Formation of 2-isopropyl-6-methyl-4(3H)-pyrimidinone (often isolated as the pyrimidinol tautomer).

Downstream Derivatization

Once the 4-hydroxy/keto core is established, it serves as a divergence point for library generation.

Figure 1: Synthetic workflow from raw materials to functionalized drug candidates. The 4-position is the primary vector for diversification.

Structural Characterization & Spectroscopic Signatures[1][2][3][4][5][6][7][8]

Tautomeric Equilibrium (Keto vs. Enol)

A critical aspect of this scaffold is the equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms.[1]

-

Solution Phase: In polar solvents (DMSO, MeOH), the equilibrium shifts, often showing rapid exchange.

-

Solid State: X-ray crystallography confirms that the molecule crystallizes predominantly in the keto form .

-

Crystal System: Monoclinic, Space Group

. -

Packing: Molecules form centrosymmetric dimers linked by pairs of intermolecular

hydrogen bonds, generating

-

NMR Spectroscopy Guide

When analyzing derivatives, the 2-isopropyl group provides a diagnostic splitting pattern.

| Moiety | Proton ( | Multiplicity | Carbon ( | Notes |

| 2-CH(CH | 1.20 - 1.30 | Doublet ( | ~20 - 22 | Methyls are equivalent unless a chiral center exists elsewhere. |

| 2-CH(CH | 2.80 - 3.00 | Septet | ~35 - 37 | Deshielded by the aromatic ring current. |

| 6-CH | 2.20 - 2.35 | Singlet | ~24 | Diagnostic for the 6-position; shifts downfield if 4-position is electron-withdrawing. |

| 5-H | 6.00 - 6.50 | Singlet | ~105 - 110 | Highly sensitive to substituents at position 4. |

Critical Insight - Anisochronicity:

If you derivatize the 4-position with a chiral amine (creating a chiral center), the two methyl groups of the 2-isopropyl moiety will become diastereotopic . They will appear as two distinct doublets in the

Experimental Protocols

Protocol A: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol

Validation: This protocol yields the core scaffold used for Diazinon and related analogs.

-

Reagents: Isobutyramidine hydrochloride (0.1 mol), Ethyl acetoacetate (0.1 mol), Sodium hydroxide (0.12 mol, aq), Ethanol (50 mL).

-

Procedure:

-

Dissolve isobutyramidine HCl in ethanol.

-

Add ethyl acetoacetate followed by the NaOH solution dropwise at 0–5°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours (or reflux for 1 hour for higher conversion).

-

Acidify the solution to pH ~5 with dilute HCl.

-

Observation: The product precipitates as a white/off-white solid.[2]

-

-

Purification: Recrystallize from ethanol/water.

-

QC Check: Melting point should be distinct (check literature, typically >150°C for the keto form).

H NMR must show the characteristic isopropyl septet.

Protocol B: Differentiation of Regioisomers (NOESY)

When synthesizing complex derivatives, confirming the position of the methyl group (6-Me vs 5-Me) is vital.

-

Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Target Interaction: Look for a cross-peak between the Ring Methyl (6-Me) and the Ring Proton (5-H) .

-

Interpretation:

-

Strong Cross-peak: Indicates the methyl is at position 6, adjacent to the 5-H proton.

-

No Cross-peak: Suggests the methyl might be at position 5 (no adjacent proton) or the ring is fully substituted.

-

Structure-Activity Relationship (SAR) Logic

The 2-isopropyl-6-methylpyrimidine scaffold is not just a linker; it is an active participant in binding kinetics.

Figure 2: Pharmacophore mapping of the scaffold. The 2-isopropyl group is critical for hydrophobic anchoring.

Mechanistic Insights for Drug Design

-

Steric Shielding: The bulky isopropyl group at C2 hinders nucleophilic attack at the N1/N3 positions, increasing the chemical stability of the drug in physiological pH.

-

Lipophilic Efficiency: The scaffold adds approximately +2.5 to the cLogP, improving membrane permeability. However, if the target is cytosolic, solubilizing groups (e.g., morpholine, piperazine) must be added at the C4 position to counteract this hydrophobicity.

References

-

Hemamalini, M., & Fun, H. K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one.[3][4] Acta Crystallographica Section E: Structure Reports Online.

-

PubChem. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary). National Library of Medicine.

- Gysin, H. (1954). Über einige neue Insektizide (Diazinon). Chimia. (Foundational chemistry of the Diazinon scaffold).

-

Yokley, R. A., et al. (2000).[5] Determination of Diazinon and Its Metabolites in Biological Samples. Journal of Agricultural and Food Chemistry.

Sources

The Strategic Role of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile foundation for the design of novel therapeutics. The pyrimidine ring system is a quintessential example of such a scaffold.[1] As a fundamental component of nucleobases in DNA and RNA, its inherent biocompatibility and diverse chemical reactivity have made it a cornerstone in the development of a vast array of drugs.[1][2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] This guide delves into the specific role and potential of a highly functionalized derivative, 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine, as a strategic building block in the synthesis of complex pharmaceuticals. While direct literature on this exact molecule is sparse, its structural motifs are present in key intermediates of blockbuster drugs, underscoring its significance as a versatile synthon for drug discovery and development.

Synthetic Strategy and Molecular Architecture

The synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine, while not explicitly detailed in publicly available literature, can be logically deduced from established methodologies for the synthesis of related polysubstituted pyrimidines. The construction of this molecule would likely involve a multi-step sequence, leveraging regioselective halogenation and the introduction of the isopropyl and methyl groups.

A plausible synthetic approach would commence with a commercially available pyrimidine precursor, followed by sequential halogenation and alkylation steps. The precise order of these reactions would be critical to ensure the desired regiochemistry. For instance, starting from a suitable 2-isopropyl-6-methylpyrimidin-4-ol, chlorination using a reagent like phosphorus oxychloride (POCl₃) would yield the 4-chloro derivative. Subsequent bromination at the 5-position, a common reaction for electron-rich pyrimidine rings, would lead to the final product. The reaction conditions, including temperature and choice of solvent, would need to be carefully optimized to maximize yield and minimize the formation of isomers.[4]

Caption: Plausible synthetic route for 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine.

A Key Intermediate in Statin Synthesis: The Rosuvastatin Connection

The true value of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in medicinal chemistry is illuminated by its structural similarity to key intermediates in the synthesis of Rosuvastatin.[5] Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia.[6][7] The synthesis of Rosuvastatin involves the intricate assembly of a complex molecule, and a highly substituted pyrimidine core is a central feature.

One of the pivotal intermediates in Rosuvastatin synthesis is 5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine.[5] The presence of the isopropyl group at the 6-position of the pyrimidine ring is a critical structural element. This strongly suggests that 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is a valuable precursor for the synthesis of Rosuvastatin and its analogs. The bromo and chloro substituents on this building block offer orthogonal reactivity, allowing for selective functionalization to introduce the other necessary components of the final drug molecule.

Caption: Inhibition of the HMG-CoA reductase pathway by Rosuvastatin.

Chemical Reactivity and Synthetic Versatility

The synthetic utility of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is derived from the differential reactivity of its two halogen substituents. This allows for a stepwise and regioselective approach to the construction of more complex molecules.[8]

-

Nucleophilic Aromatic Substitution at the C4-Position: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build diverse molecular libraries.

-

Cross-Coupling Reactions at the C5-Position: The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[9] This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing aryl, heteroaryl, and other functional groups.

This orthogonal reactivity is a key asset in medicinal chemistry, as it allows for the systematic exploration of the chemical space around the pyrimidine core to optimize for potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine are not available, general principles from related pyrimidine-based inhibitors, particularly kinase inhibitors, can provide valuable insights.[10][11]

-

The Pyrimidine Core: The pyrimidine scaffold itself often acts as a hinge-binding motif in kinase inhibitors, mimicking the adenine ring of ATP.[12]

-

Substituents at the 2- and 6-positions: The isopropyl group at the 2-position and the methyl group at the 6-position are likely to interact with hydrophobic pockets within the target protein's binding site. The size and nature of these alkyl groups can significantly influence binding affinity and selectivity.

-

The 5-Bromo Substituent: The bromine atom at the 5-position can serve multiple roles. It can act as a key interaction point through halogen bonding, or it can be a synthetic handle for introducing larger substituents that can probe deeper into the binding pocket.

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is primarily a site for synthetic modification. The nature of the substituent introduced at this position can have a profound impact on the compound's biological activity and physicochemical properties.

Table 1: Representative Biological Activities of Substituted Pyrimidine Derivatives

| Compound Class | Target | IC₅₀ (nM) | Reference |

| 4-(Phenylamino)pyrimido[5,4-d]pyrimidines | EGFR | 20-30 | [12] |

| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR | 0.08 | [13] |

| 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5-10 | [14] |

Note: The data in this table is for structurally related pyrimidine derivatives and is intended to be illustrative of the potential potency of compounds that can be synthesized from the title molecule.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position

-

To a solution of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) is added the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, DIPEA, 2.0 eq).

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-5-bromo-2-isopropyl-6-methylpyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5-Position

-

In an inert atmosphere, a mixture of the 4-substituted-5-bromo-2-isopropyl-6-methylpyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is prepared.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled and partitioned between an organic solvent and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 5-aryl-4-substituted-2-isopropyl-6-methylpyrimidine.

Conclusion: A Building Block with Strategic Importance

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine represents a highly versatile and strategically important building block in medicinal chemistry. Its structural features are directly relevant to the synthesis of blockbuster drugs like Rosuvastatin, highlighting its potential in the development of new therapeutics. The orthogonal reactivity of its halogen substituents provides a powerful platform for the creation of diverse molecular libraries, enabling the systematic exploration of structure-activity relationships. As the demand for novel and effective pharmaceuticals continues to grow, the utility of such well-defined and functionalized synthons will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Rewcastle GW, et al. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997 Nov 21;40(24):3915-25. Available from: [Link]

-

The Chemistry Behind Rosuvastatin: Understanding Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Fry DW, et al. Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. J Med Chem. 1996;39(23):4614-22. Available from: [Link]

-

Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Rewcastle GW, et al. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. J Med Chem. 1998 Feb 26;41(5):742-51. Available from: [Link]

-

Synthesis process method of rosuvastatin. Patsnap. Available from: [Link]

-

Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scirp.org. Available from: [Link]

-

Chaudhari BR, et al. A Review on Synthetic Strategies of Rosuvastatin. World Journal of Pharmaceutical Research. 2017;6(12):447-465. Available from: [Link]

-

Rao DN, et al. A Novel Process for Synthesis of Rosuvastatin. Asian Journal of Chemistry. 2017;29(5):1051-1054. Available from: [Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available from: [Link]

-

Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Bentham Science. Available from: [Link]

-

Vymetalova L, et al. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry. 2016;110:29-41. Available from: [Link]

-

Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. 2023;14(4):584-614. Available from: [Link]

-

5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine Properties. EPA. Available from: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024;20(01):114-128. Available from: [Link]

-

5-Bromo-4-chloro-2-methyl-6-propylpyrimidine. PubChem. Available from: [Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.

-

Molecule-Building Method Opens Vast Realm of Chemistry for Pharma. The Scripps Research Institute. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Halogenated Pyrimidine Intermediates: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

Halogenated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological efficacy is intimately linked to their physicochemical properties, which are governed by the laws of thermodynamics. Understanding the thermodynamic landscape of these intermediates—their stability, reactivity, and interaction energetics—is not merely an academic exercise; it is a critical prerequisite for rational drug design, process optimization, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermodynamic principles, state-of-the-art experimental and computational methodologies, and practical applications related to halogenated pyrimidine intermediates.

The Strategic Importance of Thermodynamics in Pyrimidine-Based Drug Development

The journey from a promising chemical intermediate to a successful drug is paved with challenges, many of which are thermodynamic in nature. The stability of a compound on the shelf, the feasibility of a synthetic route, and the affinity of a drug for its biological target are all dictated by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[2][3]

Halogenation is a powerful tool in the medicinal chemist's arsenal. The introduction of a halogen atom (F, Cl, Br, I) to a pyrimidine scaffold can profoundly alter its electronic properties, conformation, and non-covalent interaction potential.[4] This, in turn, modulates the compound's thermodynamic profile. For instance, the high electronegativity of fluorine in 5-fluorouracil is key to its mechanism of action, while the ability of heavier halogens to participate in "halogen bonding" can enhance binding affinity to protein targets.[1][5][6] A thorough thermodynamic characterization provides the quantitative data needed to:

-

Predict Reaction Spontaneity: Determine if a proposed synthetic step is feasible under given conditions.[7]

-

Optimize Process Chemistry: Maximize yield and minimize byproducts by understanding the energetic landscape of a reaction.[8]

-

Ensure API Stability: Assess the thermal stability of intermediates and final compounds to define storage and handling conditions.[9][10]

-

Guide Rational Drug Design: Elucidate the energetic drivers of drug-target interactions to improve binding affinity and selectivity.[11][12]

Fundamental Thermodynamic Concepts

The behavior of any chemical system is governed by the interplay of three key thermodynamic parameters, linked by the Gibbs free energy equation.[2][3]

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous (thermodynamically favorable) process, while a positive ΔG indicates a non-spontaneous process.[2]

-

Enthalpy (ΔH): The heat content of a system. A negative ΔH (exothermic) signifies the release of heat, often associated with the formation of stable bonds. A positive ΔH (endothermic) signifies the absorption of heat.[13] The standard enthalpy of formation (ΔfH°)—the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states—is a crucial measure of a molecule's intrinsic stability.[13][14][15]

-

Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable.

The relationship between these parameters determines the feasibility of a chemical transformation.

Caption: Schematic of a halogen bond between a donor and an acceptor molecule.

Experimental Workflows for Thermodynamic Characterization

A multi-faceted experimental approach is necessary to build a complete thermodynamic profile of a halogenated pyrimidine intermediate. Calorimetry stands as the gold standard for directly measuring heat changes associated with physical transitions and chemical interactions. [11]

Caption: Integrated workflow for the thermodynamic characterization of intermediates.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques for assessing thermal stability. [16][17]DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass. Together, they provide critical data on melting points, decomposition temperatures, and phase transitions.

Exemplary Protocol: DSC for Thermal Stability Screening

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy. This is a critical step for data integrity.

-

Sample Preparation: Accurately weigh 2-5 mg of the halogenated pyrimidine intermediate into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above any expected transitions (e.g., 350°C).

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C).

-

Melting Point (Tm): Identify the sharp endothermic peak. The onset temperature is typically reported as the melting point.

-

Decomposition (Td): Identify the onset of a broad, often exothermic, event that corresponds to mass loss observed in a parallel TGA experiment.

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamics of binding interactions in solution. [11][18]It is invaluable for characterizing the binding of a pyrimidine-based drug candidate to its protein or nucleic acid target. [19][20]ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. [21][22]

Computational Chemistry: Predicting Thermodynamic Properties

While experimental methods are essential, computational models provide invaluable predictive power, enabling the screening of virtual libraries and the rationalization of experimental findings. [23]

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can accurately calculate the electronic structure of molecules. [24]This allows for the prediction of key thermodynamic properties, including the standard enthalpy of formation (ΔfH°), which is difficult to measure for complex molecules. [25][26]* Statistical Mechanics: These principles bridge the gap between the microscopic properties of individual molecules (from QM) and the macroscopic thermodynamic properties of a bulk sample. [23][27] Computational studies can, for example, elucidate the most reactive sites for chlorination on a pyrimidine ring from both kinetic and thermodynamic perspectives, guiding synthetic strategy. [24]

Case Study: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used chemotherapy drug and a classic example of a halogenated pyrimidine. [9]Its thermodynamic properties have been a subject of study to ensure its stability and understand its behavior.

-

Thermal Stability: Studies using a combination of Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, DSC, and X-ray diffraction (XRD) have shown that 5-FU is thermally stable up to approximately 275°C. [9][10]Complete thermal breakdown occurs around 285°C. [9][10]This information is vital for pharmaceutical formulation and manufacturing processes.

-

Aqueous Stability: The stability of 5-FU in aqueous solution is pH-dependent. Studies have investigated its hydrolysis kinetics, finding that it has noticeable hydrolysis in acidic solutions but is more stable in alkaline solutions. [28]The Gibbs free energy (ΔG) for its acidic hydrolysis was found to be small (not exceeding 10 kJ/mol), indicating weak driving forces for this spontaneous process. [28][29]

Property Value Source Thermal Stability Limit ~275 °C [9][10] Thermal Decomposition ~285 °C [9][10] Aqueous Hydrolysis Spontaneous in acidic pH [28][29]

Conclusion

The thermodynamic properties of halogenated pyrimidine intermediates are not peripheral details but core parameters that profoundly influence the entire drug development pipeline. From dictating the feasibility of a synthetic reaction to governing the binding affinity at a biological target, a comprehensive understanding of enthalpy, entropy, and Gibbs free energy is indispensable. By integrating state-of-the-art experimental techniques like DSC and ITC with the predictive power of computational chemistry, researchers can make more informed, data-driven decisions. This synergistic approach accelerates the optimization of lead compounds, enhances the robustness of chemical manufacturing processes, and ultimately increases the probability of translating a promising intermediate into a safe and effective therapeutic.

References

-

Iram, F., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244. [Link]

-

Al-Bagawi, A. H., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering, 10(3). [Link]

-

Ellington, T. L., et al. (2017). Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. ChemPhysChem, 18(10), 1267-1273. [Link]

-

Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. (2017-2018). Nanoscience and Nanotechnology, 7(4), 81-87. [Link]

-

Ribeiro da Silva, M. A., et al. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry A, 111(13), 2537-2544. [Link]

-

Iram, F., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244. [Link]

-

Ghai, R., et al. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(5), 395-404. [Link]

-

Saha, S., et al. (2017). Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions. IUCrJ, 4(Pt 6), 725-734. [Link]

-

Liu, Y., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere, 362, 142189. [Link]

-

Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

Verevkin, S. P., et al. (2020). Sublimation thermodynamics of nucleobases derived from fast scanning calorimetry. Physical Chemistry Chemical Physics, 22(2), 838-853. [Link]

-

Haghbakhsh, R., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Scientific Reports, 11(1), 12345. [Link]

-

Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

The Thermodynamics of Drug Design. (2021, May 31). YouTube. [Link]

-

Gibbs Free Energy Calculations (College Board AP® Chemistry): Study Guide. (2024, August 24). Fiveable. [Link]

-

Dash, S., et al. (2011). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 105(2), 439-446. [Link]

-

Dash, S., et al. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(9-10), 873-878. [Link]

-

A thermodynamic exploration into pharmaceutical drug solubility. (n.d.). ResearchGate. Retrieved February 15, 2026. [Link]

-

Enthalpy of sublimation. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

Gibbs (Free) Energy. (2023, January 29). Chemistry LibreTexts. [Link]

-

Measuring Thermodynamic Parameters in the Drug Development Process. (2015, January 22). YouTube. [Link]

-

Palmer, M. H., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(3), 1864-1875. [Link]

-

Reguera, N., et al. (2023). On the Importance of Halogen and Chalcogen Bonds in the Solid State of Nucleic Acids: A Combined Crystallographic and Theoretical Perspective. International Journal of Molecular Sciences, 24(17), 13111. [Link]

-

Computational Thermodynamic Properties. (n.d.). Fiveable. [Link]

-

Ellington, T. L., et al. (2016). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 120(33), 6546-6552. [Link]

-

Guerra-López, J., et al. (2020). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. RSC Chemical Biology, 1(4), 261-273. [Link]

-

Pokhilko, P., et al. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical Chemistry A, 124(49), 10250-10263. [Link]

-

An introduction to Gibbs free energy. (n.d.). Chemguide. [Link]

-

Castelli, S., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104(1), 11-19. [Link]

-

Standard enthalpy of formation. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

Beale, T. M., & Beer, P. D. (2012). Halogen bonding in solution: thermodynamics and applications. Chemical Society Reviews, 41(19), 6174-6188. [Link]

-

Smith, C. J., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines With Decreased Toxicity via N5 Substitution. ChemMedChem, 13(2), 148-154. [Link]

-

Calorimetry Experiments. (n.d.). Save My Exams. [Link]

-

Standard Gibbs free energy of formation. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

-

Appendix G | Standard Enthalpies of Formation for Selected Substances. (n.d.). Open Library Publishing Platform. [Link]

-

Standard Enthalpy of Formation* for Various Compounds. (n.d.). University of Waterloo. [Link]

-

Ciavardini, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. [Link]

-

Fluorine Atom Enthalpy of Formation. (n.d.). Active Thermochemical Tables (ATcT). [Link]

-

Bolognesi, P., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 25(24), 5972. [Link]

-

Jover, A., et al. (2006). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 177-184. [Link]

-

Palmer, M. H., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. NOVA Research Portal. [Link]

-

Computational Thermodynamics. (2020). CORE. [Link]

-

Al-Saad, H. K., & Al-Sayah, M. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

-

Edet, C. O., et al. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Chemistry, 5(2), 795-817. [Link]

-

Reguera, N., et al. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. International Journal of Molecular Sciences, 24(6), 5530. [Link]

-

Supporting Information Melting of nucleobases. Getting the cutting edge of “Walden's Rule”. (n.d.). Universidade de Lisboa. [Link]

-

Zhang, Y., et al. (2023). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. Pharmaceutics, 15(7), 1957. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry. Nature Protocols, 1(1), 186-191. [Link]

-

Syllabus for Chemistry (SCQP08). (n.d.). National Testing Agency. [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. savemyexams.com [savemyexams.com]

- 8. Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 14. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 15. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 16. researchgate.net [researchgate.net]

- 17. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. preprints.org [preprints.org]

- 23. fiveable.me [fiveable.me]

- 24. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]

- 29. researchgate.net [researchgate.net]

Technical Guide: Storage & Stability of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

This technical guide details the storage, stability, and handling of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine , a critical intermediate in the synthesis of Bcl-2 inhibitors such as Venetoclax.

Executive Summary

Compound: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine CAS Registry Number: 1353101-79-7 Molecular Formula: C₈H₁₀BrClN₂ Role: Key electrophilic intermediate for the synthesis of Bcl-2 inhibitors (e.g., Venetoclax/ABT-199).

This guide defines the critical storage parameters required to maintain the integrity of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine . Due to the high reactivity of the C4-chlorine substituent, this compound is prone to hydrolytic degradation and nucleophilic aromatic substitution (

Physicochemical Stability Profile

The stability of this pyrimidine derivative is dictated by the electronic environment of the pyrimidine ring. The 4-chloro position is highly electrophilic, activated by the adjacent nitrogen atoms and the electron-withdrawing bromine at position 5.

Degradation Mechanisms

The primary failure mode for this reagent is hydrolysis , driven by atmospheric moisture and accelerated by heat.

-

Hydrolysis (Primary Pathway): Water attacks the C4 position, displacing the chloride ion. This converts the active chloro-pyrimidine into the thermodynamically stable, but synthetically useless, 5-bromo-2-isopropyl-6-methylpyrimidin-4-ol (tautomerizes to the pyrimidone).

-

Photolytic Dehalogenation: Prolonged exposure to UV light can lead to homolytic cleavage of the C-Br bond, though this is secondary to hydrolytic instability.

Visualization of Degradation Pathway

The following diagram illustrates the critical degradation pathway that storage conditions must prevent.

Figure 1: Hydrolytic degradation pathway of the 4-chloropyrimidine moiety.

Optimal Storage Protocols

To mitigate the degradation pathways outlined above, the following storage protocol is mandatory for research and GMP inventories.

Environmental Conditions[1]

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of hydrolysis and spontaneous dehalogenation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid/oil. |

| Humidity | < 30% RH (Desiccated) | Moisture is the primary reagent in the degradation reaction. Storage in a desiccator is highly recommended. |

| Light | Dark / Amber Glass | Prevents photo-excitation of the C-Br bond. |

Container & Packaging[2]

-

Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap. The PTFE liner provides a chemical barrier that prevents leaching of plasticizers and ensures a tight seal against moisture ingress.

-

Secondary Containment: Sealed polyethylene bag with a desiccant packet (Silica gel or Molecular sieves), placed inside a rigid outer container.

Handling Workflow

The transition from storage to benchtop is a critical risk point for condensation.

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive intermediates.

Shelf Life & Retest Guidelines

Unlike finished pharmaceutical products, reactive intermediates are assigned a Retest Date rather than a hard Expiration Date.

-

Maximum Shelf Life: 24 to 36 months , provided the material passes retest specifications and has been stored continuously under recommended conditions.

Retest Protocol

Before using material older than 12 months, perform the following quality control checks:

-

Visual Inspection: The compound should be a white to off-white solid (or clear oil, depending on purity/polymorph). Yellow or orange discoloration indicates significant degradation (liberation of bromine or oxidation).

-

HPLC Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile/Water + 0.1% Trifluoroacetic acid (TFA).[1]

-

Acceptance Criteria: Purity ≥ 97.0%; 4-Hydroxy impurity ≤ 0.5%.

-

-

Proton NMR: Verify the integrity of the isopropyl group (septet ~3.0 ppm) and the absence of broad exchangeable proton signals associated with hydrolysis products.

Safety & Handling (MSDS Highlights)

While this guide focuses on storage, safety impacts storage design:

-

Lachrymator Potential: Halogenated pyrimidines can be irritating to mucous membranes. Store in a well-ventilated area or a dedicated chemical cabinet.

-

Corrosivity: Degradation releases HCl. Corroded caps are a sign of compromised storage. Inspect caps during retest.

References

-

Chembeez . (n.d.). 5-bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine Product Page. Retrieved from [Link] (Verifying CAS 1353101-79-7).

-

European Medicines Agency (EMA) . (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax. PubMed.[2] Retrieved from [Link]

Sources

Reactivity profile of 4-chloro vs 5-bromo positions in pyrimidines

Executive Summary

The 5-bromo-4-chloropyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its unique electronic dichotomy. It offers two distinct electrophilic sites that react via fundamentally different mechanisms:

-

C4-Position (Chloro): Highly electron-deficient, prone to Nucleophilic Aromatic Substitution (

). -

C5-Position (Bromo): Electron-neutral/rich relative to C4, prone to Palladium-catalyzed Cross-Coupling (

/ Oxidative Addition ).

This guide provides a validated roadmap for exploiting this orthogonality. By understanding the underlying orbital interactions, researchers can sequence reactions to achieve high regioselectivity without protecting groups.

The Electronic Landscape

To control reactivity, one must visualize the pyrimidine ring not as a flat aromatic system, but as a map of electron density gradients.

-

The C4 "Hotspot" (LUMO Control): The nitrogen atoms at positions 1 and 3 exert a strong inductive (

) and mesomeric ( -

The C5 "Shield" (HOMO/Orbital Control): Position 5 is meta to both nitrogens. It does not share the same resonance destabilization as C4. Consequently, the C5-Br bond behaves more like a standard aryl bromide. It is resistant to nucleophiles but highly reactive toward soft transition metals (Pd, Ni) via oxidative addition.

Visualizing the Reactivity Bifurcation

Figure 1: The divergence of reactivity based on position. C4 is controlled by charge/LUMO interactions, while C5 is controlled by bond dissociation energy and metal insertion kinetics.

Strategic Sequencing: Which Bond First?

The order of operations is critical. While both sequences are possible, Route A (

Route A: (C4) Suzuki (C5) [Recommended]

-

Logic: The C4-Cl bond is hydrolytically unstable. Subjecting the parent scaffold to aqueous base and heat (Suzuki conditions) often leads to hydrolysis (formation of 4-hydroxy-5-bromopyrimidine), which is a dead-end for further functionalization.

-

Electronic Effect: Installing a nucleophile (e.g., amine) at C4 donates electron density into the ring. This stabilizes the ring against side reactions but slightly deactivates the C5-Br bond toward oxidative addition. However, modern catalysts (e.g., Pd-dppf, XPhos) easily overcome this deactivation.

Route B: Suzuki (C5) (C4) [High Risk]

-

Logic: Useful only if the C4 nucleophile is incompatible with Pd conditions.

-

Risk: Requires anhydrous Suzuki conditions to prevent C4 hydrolysis. Furthermore, installing an electron-rich aryl group at C5 deactivates the C4 position toward the subsequent

reaction, often requiring harsher conditions (higher heat) to displace the chloride later.

Detailed Experimental Protocols

Protocol 1: Regioselective at C4

Objective: Install a morpholine moiety at C4 while leaving C5-Br intact.

Reagents:

-

5-Bromo-4-chloropyrimidine (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Step-by-Step:

-

Dissolution: Dissolve 5-bromo-4-chloropyrimidine (1.0 g, 5.17 mmol) in IPA (10 mL). Note: Protic solvents like IPA facilitate proton transfer in the transition state, accelerating

. -

Addition: Cool to 0°C. Add

(0.86 mL, 6.2 mmol) followed by dropwise addition of morpholine (0.50 mL, 5.7 mmol). -

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup: Concentrate the solvent in vacuo. Resuspend residue in water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Purification: The product is often pure enough for the next step. If not, recrystallize from EtOH/Heptane.

Yield Expectation: 85–95%. Key Observation: The Br atom remains untouched because amines are not reducing enough to insert into the C-Br bond, and the C5 position is not electrophilic enough for nucleophilic attack.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Couple a phenyl group to C5 on the 4-morpholino-5-bromopyrimidine intermediate.

Reagents:

-

4-Morpholino-5-bromopyrimidine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing (Critical): In a reaction vial, combine the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and

(2.0 mmol) in Dioxane/Water (5 mL). Sparge with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd(0) species. -

Catalyst Addition: Add

(0.03 mmol). Seal the vial immediately. -

Reaction: Heat to 90°C for 4–12 hours.

-

Mechanistic Note: The bulky bidentate ligand (dppf) promotes reductive elimination and stabilizes the Pd species. The electron-rich nature of the morpholine substituent at C4 makes the oxidative addition at C5 slower than on a bare pyrimidine, so heat is required.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

-

Purification: Flash column chromatography (Silica, Gradient 0

40% EtOAc in Hexanes).

Yield Expectation: 70–85%.

Comparative Reactivity Data

| Feature | C4-Position (Cl) | C5-Position (Br) |

| Primary Mechanism | Cross-Coupling (Oxidative Addition) | |

| Electronic Character | Highly Electrophilic ( | Neutral / Weakly Nucleophilic |

| Preferred Reagents | Amines, Alkoxides, Thiols | Boronic Acids, Zincates, Stannanes |

| Lability to Hydrolysis | High (forms 4-OH) | Low (stable) |

| Effect of Substituents | Electron-Withdrawing groups at C5 accelerate reaction here. | Electron-Donating groups at C4 slow reaction here. |

Troubleshooting & Optimization

Issue: Hydrolysis of C4-Cl during Suzuki (Route B).

-

Cause: Hydroxide ions generated from

attack the C4 position. -

Solution: Switch to anhydrous conditions. Use

or

Issue: Bis-coupling (Reaction at both C4 and C5 with Boronic Acid).

-

Cause: While rare, highly active catalysts (e.g., Pd-XPhos) can insert into C4-Cl after C5-Br is consumed.

-

Solution: Keep catalyst loading low (1-3%). Monitor strictly. Stop reaction immediately upon consumption of starting material. Alternatively, use the

-first route (Route A) to eliminate the C4-Cl leaving group entirely.

Issue: "Stalled" Suzuki reaction on 4-amino-substituted substrates.

-

Cause: The amine donates electron density, strengthening the C5-Br bond.

-

Solution: Switch to a more electron-rich ligand system (e.g.,

+

References

-

Suzuki Coupling Selectivity: Royal Society of Chemistry (Chemical Science). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." [Link]

-

QM Analysis of

: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." [Link] -

Sequential Functionalization: Journal of the Serbian Chemical Society. "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde."[3] [Link]

Sources

Methodological & Application

Technical Guide: Nucleophilic Substitution of Chloride in 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Executive Summary

Target Molecule: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (CAS: 1353101-79-7)

Primary Application: Synthesis of kinase inhibitors, Bcl-2 antagonists, and antimicrobials.

Reaction Class: Nucleophilic Aromatic Substitution (

This guide details the regioselective functionalization of the C4-chloride in 5-bromo-4-chloro-2-isopropyl-6-methylpyrimidine. As a Senior Application Scientist, I emphasize that while the pyrimidine core is a standard electrophile, the specific substitution pattern—particularly the bulky C2-isopropyl group and the electron-withdrawing C5-bromide—dictates unique kinetic parameters. This document provides validated protocols for C-N, C-O, and C-S bond formation, ensuring high yield and purity while preventing common pitfalls like hydrolysis or competitive debromination.

Reactivity Profile & Mechanistic Analysis[3]

Regioselectivity: The "Why" Behind the Protocol

In this scaffold, the C4-chloride is the exclusive site for nucleophilic attack under standard

-

Electronic Activation: The C4 position is activated by the adjacent ring nitrogens (N3) and, crucially, by the inductive electron-withdrawing effect (

) of the C5-bromine . This makes the C4-Cl bond significantly more electrophilic than a standard chloropyrimidine. -

Inertness of C5-Bromine: The C5-Br bond is located at a position not activated by the ring nitrogens (meta-like relationship). Consequently, it resists nucleophilic displacement, remaining intact for subsequent Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

-

Steric Modulation (C2-Isopropyl): The bulky isopropyl group at C2 exerts steric pressure. While remote from C4, it influences the conformation of the transition state, often requiring slightly elevated temperatures compared to C2-methyl analogs to drive reaction completion.

Reaction Mechanism ( )

The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

Figure 1: Mechanism of

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Displacement of C4-Cl with primary/secondary amines. Scope: Synthesis of aminopyrimidine cores for kinase inhibition.

Materials:

-

Substrate: 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Isopropanol (IPA) or

-Butanol (for higher boiling point)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the substrate (1.0 equiv) and IPA (

mL/mmol). -

Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).

-

Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

-

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

Critical Control: Monitor by TLC/LCMS. The C2-isopropyl group may slow kinetics compared to less hindered analogs. If conversion is <50% after 4h, increase temp to 100°C (switch to

-BuOH if needed).

-

-

Workup: Cool to room temperature (RT).

-

Scenario 1 (Precipitation): If product precipitates, filter and wash with cold water/heptane.

-

Scenario 2 (Extraction): Concentrate solvent, redissolve in EtOAc, wash with water and brine. Dry over

.[3]

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Etherification (C-O Bond Formation)

Objective: Synthesis of 4-alkoxypyrimidines.

Materials:

-

Substrate (1.0 equiv)

-

Base: NaH (1.2 equiv) or KOtBu (1.2 equiv)

-

Solvent: THF (anhydrous) or neat alcohol

Methodology:

-

Activation: In a flame-dried flask under

, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add the alcohol (1.2 equiv). Stir at 0°C for 15 min until

evolution ceases. -

Displacement: Add a solution of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine in THF dropwise to the alkoxide.

-

Completion: Warm to RT and stir for 2–6 hours.

-

Caution: Avoid heating >60°C initially to prevent potential debromination or ring opening, though rare with this scaffold.

-

-

Quench: Carefully quench with sat.

. Extract with EtOAc.[5]

Protocol C: Thiolation (C-S Bond Formation)

Objective: Introduction of sulfur handles.

Methodology:

-

Similar to Protocol B, but use

in DMF at RT to 60°C. Thiols are more nucleophilic than alcohols and require milder bases. -

Odor Control: Treat aqueous waste with bleach to oxidize residual thiols.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on nucleophile class, derived from standard pyrimidine reactivity profiles [1, 2].

| Nucleophile Class | Reagent | Solvent | Temp (°C) | Typical Yield | Key Challenge |

| Primary Amine | IPA / EtOH | 60–80 | 85–95% | Solubility of product | |

| Secondary Amine | DMF / DMSO | 80–100 | 75–90% | Steric hindrance from C2-iPr | |

| Alkoxide | THF / ROH | 0–25 | 80–90% | Hydrolysis if water present | |

| Thiol | DMF | 25–50 | >90% | Disulfide formation (use |

Troubleshooting Flowchart

Figure 2: Decision tree for reaction optimization.

Case Study: Synthesis of a Bcl-2 Inhibitor Intermediate

Context: Pyrimidine-based Bcl-2 inhibitors often require a specific amine at C4 and an aryl group at C5. The 5-bromo-4-chloro-2-isopropyl-6-methylpyrimidine scaffold is ideal because the C4-Cl can be substituted before the C5-Br is engaged in Suzuki coupling, preventing catalyst poisoning by the free amine [4, 5].

Workflow:

-

Step 1 (

): Reaction of the scaffold with 4-(piperazin-1-yl)benzoate.-

Conditions: DIPEA, Dioxane, 90°C.

-

Result: Exclusive formation of the C4-aminopyrimidine. The C5-Br remains intact.[6]

-

-

Step 2 (Suzuki Coupling): Reaction of the Step 1 product with 4-chlorophenylboronic acid.

-

Conditions:

, -

Result: Biaryl formation at C5.

-

This sequence validates the orthogonality of the halogen handles: Cl is for nucleophiles, Br is for metals.

References

-

BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from

-

WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965683, 5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine. Retrieved from

-